molecular formula C14H14N2O6S B1211692 2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester

2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester

Cat. No. B1211692
M. Wt: 338.34 g/mol
InChI Key: AFILFYYGFRBRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(2-methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester is a member of quinazolines.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound has been utilized as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in chemical reactions and compound formation. In particular, it serves as a precursor in the synthesis of new derivatives of the quinazolin-4-one moiety (Hiba Ameen AL-ALAAF & M. Al-iraqi, 2021).

Green Chemistry Applications

  • It has been employed in green synthetic procedures, highlighting its role in environmentally friendly chemistry. This includes its use in the two-step synthesis involving choline chloride:urea DES and microwave-induced synthesis (M. Molnar, Mario Komar & I. Jerković, 2022).

Synthesis of Biologically Active Agents

  • This compound has been used in the synthesis of a variety of biologically active agents, showcasing its significance in the development of potential therapeutic agents. Such applications include the synthesis of hydrazones and azetidines compounds, which were identified using physical and spectral data (M. Saleh, Y. Hafez, Foad E. Abdel‐hay & Wagdy I. Gad, 2004).

Applications in Analytical Chemistry

properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]oxyacetate

InChI

InChI=1S/C14H14N2O6S/c1-20-11(17)7-22-16-13(19)9-5-3-4-6-10(9)15-14(16)23-8-12(18)21-2/h3-6H,7-8H2,1-2H3

InChI Key

AFILFYYGFRBRIA-UHFFFAOYSA-N

SMILES

COC(=O)CON1C(=O)C2=CC=CC=C2N=C1SCC(=O)OC

Canonical SMILES

COC(=O)CON1C(=O)C2=CC=CC=C2N=C1SCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester

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